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molecular formula C7H10O3 B8718343 5-Methoxymethyl-2-furanmethanol

5-Methoxymethyl-2-furanmethanol

Cat. No. B8718343
M. Wt: 142.15 g/mol
InChI Key: JOFDQONITRMYMX-UHFFFAOYSA-N
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Patent
US05405865

Procedure details

6.4 g of 2,5-furandimethanol were dissolved at 20° C. in 120 ml of tetrahydrofuran and 2.4 g of sodium hydride were added over 30 minutes. The mixture was stirred for 2 hours and 60 ml of dimethylformamide and 4.7 ml of dimethyl sulfate were added. The mixture was stirred for 16 hours at 20° C., poured into ice-cold water and acidified with hydrochloric acid. The mixture was extracted with isopropyl ether and the extract was washed with water and dried. The solvent was evaporated and the residue was chromatographed on silica (eluent: 5/5 hexane/ethyl acetate) to obtain 2.97 g of the expected product.
Quantity
6.4 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
4.7 mL
Type
reactant
Reaction Step Four
Quantity
60 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[O:1]1[C:5]([CH2:6][OH:7])=[CH:4][CH:3]=[C:2]1[CH2:8][OH:9].[H-].[Na+].S(OC)(O[CH3:16])(=O)=O.Cl>O1CCCC1.CN(C)C=O>[CH3:16][O:7][CH2:6][C:5]1[O:1][C:2]([CH2:8][OH:9])=[CH:3][CH:4]=1 |f:1.2|

Inputs

Step One
Name
Quantity
6.4 g
Type
reactant
Smiles
O1C(=CC=C1CO)CO
Name
Quantity
120 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
2.4 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
4.7 mL
Type
reactant
Smiles
S(=O)(=O)(OC)OC
Name
Quantity
60 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred for 16 hours at 20° C.
Duration
16 h
ADDITION
Type
ADDITION
Details
poured into ice-cold water
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with isopropyl ether
WASH
Type
WASH
Details
the extract was washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was chromatographed on silica (eluent: 5/5 hexane/ethyl acetate)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COCC1=CC=C(O1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 2.97 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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